4-Iodo-2,3,6-trimethoxypyridine

Description

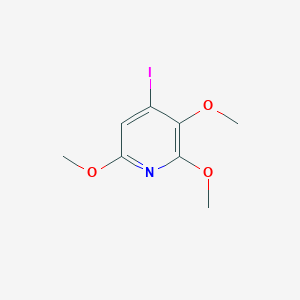

4-Iodo-2,3,6-trimethoxypyridine (CAS: 1364917-18-9) is a halogenated pyridine derivative with a molecular formula of C₈H₁₀INO₃ and a molecular weight of 295.08 g/mol . Its structure consists of a pyridine ring substituted with an iodine atom at the 4-position and methoxy groups at the 2-, 3-, and 6-positions. This arrangement confers unique electronic and steric properties, making it valuable in organic synthesis, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura reactions) where iodine serves as a leaving group .

Properties

IUPAC Name |

4-iodo-2,3,6-trimethoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10INO3/c1-11-6-4-5(9)7(12-2)8(10-6)13-3/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPBDISDYFYSWIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=C(C(=C1)I)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10INO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601297127 | |

| Record name | Pyridine, 4-iodo-2,3,6-trimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601297127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1364917-18-9 | |

| Record name | Pyridine, 4-iodo-2,3,6-trimethoxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1364917-18-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridine, 4-iodo-2,3,6-trimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601297127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-2,3,6-trimethoxypyridine typically involves the iodination of 2,3,6-trimethoxypyridine. This can be achieved through electrophilic substitution reactions using iodine or iodine monochloride in the presence of an oxidizing agent such as nitric acid or hydrogen peroxide .

Industrial Production Methods: the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling of reagents and optimization of reaction conditions to achieve high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 4-Iodo-2,3,6-trimethoxypyridine can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The methoxy groups can be oxidized or reduced under appropriate conditions.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.

Oxidation: Reagents like potassium permanganate or chromium trioxide can oxidize the methoxy groups.

Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce the methoxy groups.

Major Products:

Substitution Products: Depending on the nucleophile used, various substituted pyridines can be formed.

Oxidation Products: Oxidation of methoxy groups can lead to the formation of aldehydes or carboxylic acids.

Reduction Products: Reduction of methoxy groups can yield hydroxyl groups.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

4-Iodo-2,3,6-trimethoxypyridine serves as an important building block in organic synthesis. The presence of the iodine atom enhances its electrophilic character, making it suitable for nucleophilic substitution reactions. This property allows it to participate in the formation of more complex organic molecules through various synthetic pathways.

Reactivity and Mechanisms

The compound's reactivity is influenced by the methoxy groups, which can stabilize positive charges during reaction mechanisms. This stabilization is crucial in facilitating reactions such as electrophilic aromatic substitution and cross-coupling reactions.

| Reaction Type | Description |

|---|---|

| Nucleophilic Substitution | Involves the replacement of iodine with nucleophiles. |

| Electrophilic Aromatic Substitution | The methoxy groups direct electrophiles to specific positions on the pyridine ring. |

Pharmacological Potential

Research indicates that this compound exhibits various biological activities which make it a candidate for drug development:

- Anti-inflammatory Properties : Compounds similar to this have demonstrated significant inhibitory effects on inflammatory cytokines such as TNF-α and IL-6, suggesting potential applications in treating inflammatory diseases like inflammatory bowel disease (IBD) .

- Antioxidant Activity : The compound has also shown antioxidant properties that may protect against oxidative stress-related cellular damage .

Mechanisms of Action

The biological activity is attributed to its ability to interact with various molecular targets within cells. The halogen (iodine) can participate in halogen bonding, enhancing binding affinity to proteins or nucleic acids .

Material Science Applications

Specialty Chemicals Production

this compound is utilized in the production of specialty chemicals due to its unique chemical properties. It can be involved in synthesizing materials with specific functionalities needed for advanced applications such as electronics or pharmaceuticals.

Environmental Applications

The compound has potential uses in environmental chemistry, particularly in biodegradation studies where derivatives can be metabolized by specific bacterial strains like Burkholderia sp., indicating pathways for bioremediation .

Case Study 1: Anti-inflammatory Activity

A study examined the anti-inflammatory effects of pyridine derivatives including this compound. Results showed significant reductions in colon myeloperoxidase levels and improved body weight recovery in TNBS-induced colitis models at doses as low as 1 mg/kg . This positions the compound as a promising candidate for therapeutic development in IBD.

Case Study 2: Antioxidant Efficacy

Another investigation focused on phenolic antioxidants derived from pyridine structures. Certain derivatives exhibited superior antioxidant activities compared to traditional phenolic compounds, highlighting the potential of this compound in protecting against oxidative damage .

Mechanism of Action

The mechanism of action of 4-Iodo-2,3,6-trimethoxypyridine is not well-documented. its effects are likely mediated through interactions with molecular targets such as enzymes or receptors, leading to modulation of biological pathways. The presence of iodine and methoxy groups may influence its binding affinity and specificity .

Comparison with Similar Compounds

Structural and Reactivity Analysis

Biological Activity

4-Iodo-2,3,6-trimethoxypyridine is a halogenated pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is structurally characterized by the presence of iodine and methoxy groups, which may influence its pharmacological properties. This article aims to explore the biological activity of this compound through a review of available literature, focusing on its synthesis, mechanisms of action, and therapeutic potential.

Synthesis

The synthesis of this compound typically involves the iodination of 2,3,6-trimethoxypyridine using various iodination reagents. Recent studies have highlighted the use of innovative iodination methods that enhance yield and specificity. For instance, a new iodination reagent based on s-triazine derivatives has been reported to facilitate rapid and efficient iodination of pyridine compounds with high regioselectivity .

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties. A study evaluating various pyridine derivatives demonstrated that compounds with halogen substitutions exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Specifically, the compound showed notable efficacy against strains such as E. coli and S. aureus, with minimum inhibitory concentrations (MIC) reported at approximately 55 µg/mL .

Anticancer Properties

Research indicates that this compound may possess anticancer activity. A case study involving pyridine derivatives found that certain structural modifications led to enhanced antiproliferative effects against human cancer cell lines. The compound's mechanism appears to involve the inhibition of key signaling pathways associated with tumor growth and proliferation. In particular, it was noted that related compounds demonstrated IC50 values in the low micromolar range against various cancer cell lines .

The biological mechanisms underlying the activity of this compound are not fully elucidated; however, it is hypothesized that its halogenated structure may enhance interactions with biological targets. Studies suggest that halogenated compounds can modulate enzyme activities or receptor interactions due to their unique electronic properties. For example, related pyridine derivatives have been shown to inhibit specific kinases involved in cancer progression .

Case Studies

- Antibacterial Efficacy : In a comparative study of various pyridine derivatives against bacterial strains, this compound displayed a significant reduction in bacterial growth at concentrations as low as 75 μg/mL.

- Anticancer Activity : A series of experiments on human colon carcinoma cells revealed that derivatives similar to this compound inhibited cell viability with an IC50 value around 30 µM.

Data Table: Biological Activities of this compound

| Activity Type | Target Organism/Cell Line | Observed Effect | IC/MIC Value |

|---|---|---|---|

| Antibacterial | E. coli | Growth inhibition | MIC = 55 µg/mL |

| Antibacterial | S. aureus | Growth inhibition | MIC = 55 µg/mL |

| Anticancer | HCT116 (Colon cancer) | Cell viability reduction | IC50 = 30 µM |

Q & A

Basic: What analytical methods are recommended for assessing the purity of 4-Iodo-2,3,6-trimethoxypyridine in synthetic chemistry research?

Answer:

High-performance liquid chromatography with ultraviolet detection (HPLC-UV) is the primary method for purity assessment. To avoid interference from residual oxidizing agents (e.g., chlorine dioxide or hypochlorite), quenching with ascorbic acid is critical before analysis . Method validation should include:

- Retention time consistency (compared to reference standards).

- Spike recovery tests (95–105% recovery indicates minimal matrix effects).

- Calibration curves (linearity R² > 0.995).

Advanced: How can researchers optimize cross-coupling reactions using this compound as a substrate?

Answer:

The iodine substituent facilitates palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura). Key parameters:

| Parameter | Optimal Condition |

|---|---|

| Catalyst | Pd(PPh₃)₄ or Pd(dba)₂ |

| Ligand | XPhos or SPhos (0.1 eq) |

| Solvent | Anhydrous DMF or THF |

| Temperature | 80–110°C, 12–24 hours |

| Boronic Acid Equiv. | 1.5–2.0 eq |

Side reactions (e.g., iodide displacement) can reduce yields. Monitoring via TLC (silica gel, ethyl acetate/hexane) and isolating products via flash chromatography mitigates this .

Basic: What spectroscopic signatures distinguish this compound from its halogenated analogs?

Answer:

Key spectral markers:

- ¹H NMR :

- H-5 proton at δ ~8.2 ppm (downfield shift due to iodine's electron-withdrawing effect).

- Methoxy groups at δ 3.8–4.0 ppm (singlets).

- ¹³C NMR :

- C-4 (iodinated) at ~95 ppm with coupling (~150 Hz).

- Mass Spectrometry :

- Molecular ion peak at m/z 295.07 (M⁺, confirmed via HRMS).

- Isotopic pattern (1:1 ratio for M/M+2 due to ).

Chloro or bromo analogs lack iodine-specific coupling and isotopic patterns .

Advanced: How should researchers address unexpected decomposition during the synthesis of this compound derivatives?

Answer:

Decomposition pathways often involve photolysis or oxidation. Mitigation strategies:

- Light protection : Use amber glassware and dark reaction conditions.

- Inert atmosphere : Conduct reactions under argon/nitrogen to suppress oxidative side products.

- Stabilizers : Add hydroquinone (0.1% w/w) to scavenge radicals.

- Stability monitoring :

Basic: What are the critical storage conditions for maintaining this compound’s stability?

Answer:

- Temperature : Store at –20°C in sealed amber vials.

- Atmosphere : Use argon or nitrogen headspace to prevent oxidation.

- Desiccants : Include molecular sieves (3Å) to minimize hydrolysis of methoxy groups.

- Stability checks : Conduct HPLC every 3–6 months to monitor degradation (<5% impurity threshold) .

Advanced: What mechanistic insights explain regioselective functionalization challenges in this compound?

Answer:

Regioselectivity is influenced by steric and electronic factors:

- Steric hindrance : 2- and 6-methoxy groups block electrophilic attack at adjacent positions, directing reactivity to C-4.

- Electronic effects : Iodine's inductive effect enhances electrophilicity at C-4.

Competing pathways (e.g., radical C–I bond cleavage) can reduce selectivity. Solutions include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.